Monoamine Transporter Inhibition Profile: SERT-Preferring Activity with Quantified Selectivity Over DAT and NET
Alpha,alpha-Diphenyl-4-morpholinebutyramide exhibits preferential inhibition of the serotonin transporter (SERT) relative to dopamine (DAT) and norepinephrine (NET) transporters. This selectivity pattern differs from that of the β-methyl analog rac 2,2-diphenyl-3-methyl-4-morpholinobutanamide, which is primarily characterized as an opioid metabolite without comparable transporter profiling data . The target compound's SERT inhibition (IC50 = 100 nM) is approximately 4.4-fold more potent than its NET inhibition (IC50 = 443 nM) and approximately 6.6- to 9.5-fold more potent than its DAT inhibition across multiple assay formats (IC50 range 658–945 nM) [1]. In contrast, the imidazolyl-substituted analog KRP-197 lacks significant monoamine transporter activity entirely, as its pharmacological profile is dominated by muscarinic receptor antagonism [2].
| Evidence Dimension | Serotonin transporter (SERT) inhibition |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | rac 2,2-Diphenyl-3-methyl-4-morpholinobutanamide: No comparable SERT data reported; KRP-197: No significant transporter activity |
| Quantified Difference | SERT inhibition 4.4-fold more potent than NET (443 nM); 6.6- to 9.5-fold more potent than DAT (658–945 nM) |
| Conditions | Human SERT, NET, DAT expressed in HEK293 cells; [³H]serotonin, [³H]norepinephrine, [³H]dopamine uptake assays [1] |
Why This Matters
Researchers requiring a monoamine transporter modulator with preferential SERT activity should select CAS 94679-53-5 rather than the β-methyl analog (which lacks characterized transporter activity) or the imidazolyl derivative (which engages a different target class).
- [1] EcoDrugPlus Database. Compound ID 2126094: SERT, NET, and DAT Inhibition Data for Alpha,alpha-Diphenyl-4-morpholinebutyramide. View Source
- [2] Miyachi H, Kiyota H, Segawa M, et al. Synthesis and antimuscarinic activity of a series of 4-(1-Imidazolyl)-2,2-diphenylbutyramides. Bioorg Med Chem. 1999;7(6):1151-1161. View Source
